![molecular formula C7H14ClNO B2492623 6-Oxa-1-azaspiro[3.5]nonane hydrochloride CAS No. 1956324-37-0](/img/structure/B2492623.png)
6-Oxa-1-azaspiro[3.5]nonane hydrochloride
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Overview
Description
The compound 6-Oxa-1-azaspiro[3.5]nonane hydrochloride belongs to the class of azaspiro nonanes, which are of interest in organic chemistry and pharmaceutical research due to their unique spirocyclic structure. This structure consists of two rings sharing a single atom, which in this case involves oxygen (oxa) and nitrogen (aza) atoms, making it a valuable scaffold for drug discovery and organic synthesis.
Synthesis Analysis
The synthesis of azaspiro nonanes and similar compounds involves various chemical strategies. For example, a one-pot synthesis approach using Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones has been developed to create 2-oxa-7-azaspiro[4.4]nonane-8,9-diones with good yields, highlighting the efficiency and simplicity of spirocyclic compound synthesis (Huynh et al., 2017). Another method involves the synthesis of racemic 1-azaspiro[4.4]nonane-2,6-dione, showcasing the versatility of spirocyclic structures in chemical synthesis (Nagasaka et al., 1997).
Molecular Structure Analysis
Structural and conformational analyses of azaspiro nonanes are crucial for understanding their chemical behavior and potential applications. Studies involving NMR spectroscopy have been pivotal in determining the relative configuration and preferred conformations of azaspiro[2.5]octane derivatives, which are closely related to the 6-Oxa-1-azaspiro[3.5]nonane structure. These analyses provide insights into the steric and electronic effects influencing the compound's chemical properties (Montalvo-González & Ariza-Castolo, 2012).
Chemical Reactions and Properties
Azaspiro nonanes undergo various chemical reactions, including hydrolysis, acylation, and catalytic hydrogenation, which are significant for their functionalization and application in synthesis. For example, acid-catalyzed hydrolysis and acylation reactions have been employed to modify the imino group in certain azaspiro nonane derivatives, illustrating the chemical versatility of these compounds (Belikov et al., 2013).
Scientific Research Applications
Synthetic Approaches and Chemical Structures
Synthetic Approaches to Spiroaminals : The 1-oxa-7-azaspiro[5.5]undecane, 1-oxa-6-azaspiro[4.5]decane, 1-oxa-7-azaspiro[5.4]decane, and 1-oxa-6-azaspiro[4.4]nonane ring systems, which include the 6-Oxa-1-azaspiro[3.5]nonane hydrochloride structure, serve as the core of numerous natural or synthetic products with significant biological activities. Their unique skeletons and potential applications make them challenging yet desirable targets for chemical synthesis (Sinibaldi & Canet, 2008).
Spirocyclic Oxetane-Fused Benzimidazole : The synthesis of 2-oxa-7-azaspiro[3.5]nonane has been accomplished, highlighting its use in creating spirocyclic oxetanes. These compounds are converted into o-cycloalkylaminoacetanilides for further chemical reactions, showcasing the 2-oxa-7-azaspiro[3.5]nonane's role in complex chemical structures (Gurry, McArdle, & Aldabbagh, 2015).
Chemical Synthesis and Applications
One-pot Synthesis of Spiro Compounds : The Mn(III)-based reaction facilitates the synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones. The simplicity of this process and the intact nature of the pyrrolidinedione ring in the final product highlight the efficiency and potential applications of these spiro compounds in various chemical syntheses (Huynh, Nguyen, & Nishino, 2017).
Construction of Multifunctional Modules for Drug Discovery : Novel thia/oxa-azaspiro[3.4]octanes have been synthesized, intended to serve as multifunctional, structurally diverse modules for drug discovery. This highlights the compound's potential role in the development of new drugs and therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
8-oxa-1-azaspiro[3.5]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7(3-4-8-7)6-9-5-1;/h8H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTLVAINVOKSCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN2)COC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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